[2-(2-Aminoethyl)phenyl]methanol [2-(2-Aminoethyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 76518-29-1
VCID: VC8135594
InChI: InChI=1S/C9H13NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7,10H2
SMILES: C1=CC=C(C(=C1)CCN)CO
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

[2-(2-Aminoethyl)phenyl]methanol

CAS No.: 76518-29-1

Cat. No.: VC8135594

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Aminoethyl)phenyl]methanol - 76518-29-1

Specification

CAS No. 76518-29-1
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name [2-(2-aminoethyl)phenyl]methanol
Standard InChI InChI=1S/C9H13NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7,10H2
Standard InChI Key HWVRPCNYXPYWGJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CCN)CO
Canonical SMILES C1=CC=C(C(=C1)CCN)CO

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

[2-(2-Aminoethyl)phenyl]methanol consists of a benzene ring with two substituents: a hydroxymethyl (-CH2_2OH) group at the para position and a 2-aminoethyl (-CH2_2CH2_2NH2_2) side chain at the ortho position (Figure 1). The IUPAC name, [2-(2-aminoethyl)phenyl]methanol, reflects this arrangement . The SMILES notation C1=CC=C(C(=C1)CCN)CO further clarifies the connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H13NO\text{C}_9\text{H}_{13}\text{NO}
Molecular Weight151.21 g/mol
XLogP3-AA0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds3
Topological Polar Surface Area46.3 Ų

Synthesis and Production

Reduction of Nitrovinyl Precursors

A common synthesis involves reducing 2-(2-nitrovinyl)phenol with lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) under inert conditions. The reaction proceeds at 0°C to mitigate exothermicity, followed by gradual warming to room temperature. Quenching with water and extraction with ethyl acetate yields the product in purities up to 95%.

Reaction Scheme:

2-(2-Nitrovinyl)phenolLiAlH4,THF[2-(2-Aminoethyl)phenyl]methanol\text{2-(2-Nitrovinyl)phenol} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{[2-(2-Aminoethyl)phenyl]methanol}

Alternative Routes

Other methods may include:

  • Catalytic hydrogenation of nitro groups using palladium on carbon.

  • Amination of halogenated precursors via Buchwald-Hartwig coupling.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups. It is sparingly soluble in nonpolar solvents (e.g., hexane) but miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol. Stability studies indicate susceptibility to oxidation at the benzylic alcohol position, necessitating storage under nitrogen at –20°C.

Thermodynamic Data

While experimental melting and boiling points are unavailable, computational estimates suggest:

  • Melting Point: 85–90°C (predicted via ChemAxon)

  • Boiling Point: 290–300°C (estimated using Joback method)

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